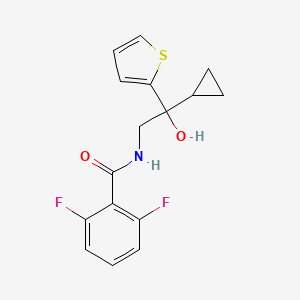
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide, commonly known as CT-707, is a small molecule inhibitor that has shown promising results in the field of cancer research. CT-707 is a highly selective and potent inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes such as cell division and DNA damage response.
Scientific Research Applications
Antimicrobial and Antioxidant Applications
A study by Raghavendra et al. (2016) focused on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives, showcasing significant antimicrobial and antioxidant activities. These compounds, due to their structural similarity with N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide, highlight the potential of cyclopropane and thiophene derivatives in developing new antimicrobial and antioxidant agents. The study presents an insight into how modifications in the cyclopropyl and thiophene moieties can influence biological activity, providing a foundation for further exploration in the context of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide and related compounds (Raghavendra et al., 2016).
Polymer Synthesis
Butt et al. (2005) synthesized new aromatic polyimides using a process that involves the polymerization of novel diamines with different dianhydrides. The resultant polymers exhibited solubility in organic solvents and high thermal stability, demonstrating the compound's potential utility in the synthesis of high-performance materials. This research could provide insights into the application of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide in the development of new polymeric materials, especially considering the structural relevance of the synthesized diamines and the importance of the cyclopropane and thiophene units in the modification of polymer properties (Butt et al., 2005).
Antitumor Activities
A study by Shams et al. (2010) on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reported significant antitumor activities. The research highlights the potential of incorporating cyclopropane and thiophene moieties for the development of new antitumor agents. This insight could be pivotal for exploring N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,6-difluorobenzamide as a lead compound in cancer therapy research (Shams et al., 2010).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21,10-6-7-10)13-5-2-8-22-13/h1-5,8,10,21H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNKEIEOKETPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC=C2F)F)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

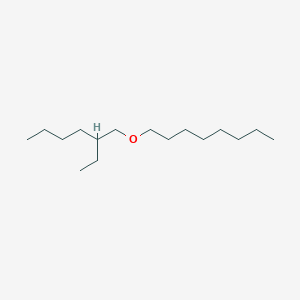

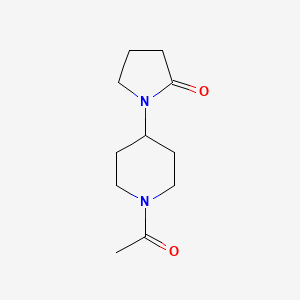
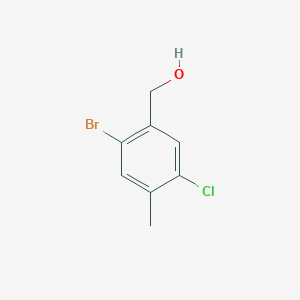
![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2751058.png)
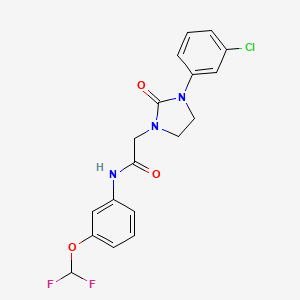
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2751060.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2751064.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2751065.png)
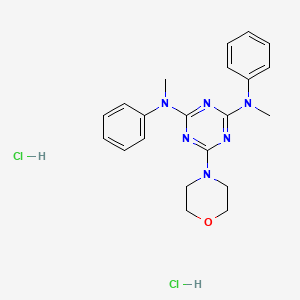
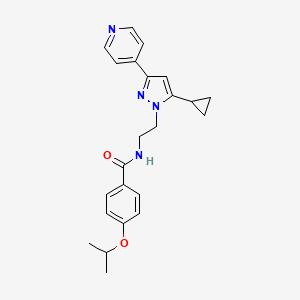
![5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2751071.png)